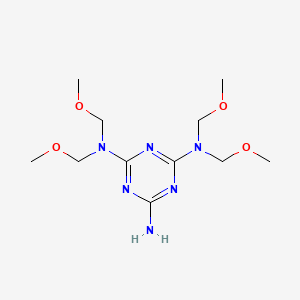
Tetra(methoxymethyl)melamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetra(methoxymethyl)melamine is a chemical compound known for its role as a crosslinking agent in various industrial applications. It is a derivative of melamine, a triazine-based compound, and is characterized by the presence of methoxymethyl groups attached to the melamine core. This compound is widely used in the production of coatings, adhesives, and rubber items due to its ability to enhance the durability and performance of these materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetra(methoxymethyl)melamine is synthesized through the reaction of melamine with formaldehyde and methanol. The process involves the following steps:
Etherification: Melamine reacts with formaldehyde in the presence of methanol, which acts as both a reactant and a solvent. The reaction is typically carried out under acidic conditions using sulfuric acid as a catalyst.
Neutralization: After the etherification reaction, the mixture is neutralized using a sodium hydroxide solution to adjust the pH.
Distillation and Filtration: The methanol is recovered through distillation, and the resulting product is filtered under vacuum to obtain a clear liquid form of this compound
Industrial Production Methods
In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and advanced distillation techniques helps in achieving efficient production.
Chemical Reactions Analysis
Types of Reactions
Tetra(methoxymethyl)melamine undergoes various chemical reactions, including:
Crosslinking Reactions: It acts as a crosslinking agent in the presence of catalysts, forming three-dimensional polymer networks.
Hydrolysis: The methoxymethyl groups can undergo hydrolysis under acidic or basic conditions, leading to the formation of melamine and formaldehyde.
Oxidation and Reduction: While less common, it can participate in oxidation and reduction reactions depending on the reagents and conditions used
Common Reagents and Conditions
Catalysts: Sulfuric acid, sodium hydroxide.
Solvents: Methanol, water.
Conditions: Acidic or basic environments, elevated temperatures for crosslinking reactions.
Major Products Formed
Crosslinked Polymers: Used in coatings and adhesives.
Melamine and Formaldehyde: Formed through hydrolysis reactions.
Scientific Research Applications
Tetra(methoxymethyl)melamine has a wide range of applications in scientific research and industry:
Chemistry: Used as a crosslinking agent in the synthesis of polymers and resins.
Biology: Employed in the preparation of biocompatible materials for medical applications.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable networks.
Industry: Widely used in the production of coatings, adhesives, and rubber items to enhance their durability and performance
Mechanism of Action
The primary mechanism of action of tetra(methoxymethyl)melamine involves its ability to form crosslinked networks through the reaction of its methoxymethyl groups with other functional groups in polymers. This crosslinking enhances the mechanical properties, thermal stability, and chemical resistance of the resulting materials. The molecular targets include hydroxyl, carboxyl, and amine groups present in the polymers .
Comparison with Similar Compounds
Similar Compounds
Hexamethoxymethylmelamine: Similar in structure but with six methoxymethyl groups.
Tetra(butoxymethyl)glycoluril: Contains butoxymethyl groups instead of methoxymethyl groups.
Tetra(methoxymethyl)glycoluril: Another derivative with glycoluril core
Uniqueness
Tetra(methoxymethyl)melamine is unique due to its specific balance of reactivity and stability, making it particularly suitable for applications requiring durable and high-performance materials. Its ability to form strong crosslinked networks sets it apart from other similar compounds.
Properties
Molecular Formula |
C11H22N6O4 |
|---|---|
Molecular Weight |
302.33 g/mol |
IUPAC Name |
2-N,2-N,4-N,4-N-tetrakis(methoxymethyl)-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C11H22N6O4/c1-18-5-16(6-19-2)10-13-9(12)14-11(15-10)17(7-20-3)8-21-4/h5-8H2,1-4H3,(H2,12,13,14,15) |
InChI Key |
GDXYMSLKTXSGBS-UHFFFAOYSA-N |
Canonical SMILES |
COCN(COC)C1=NC(=NC(=N1)N)N(COC)COC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Imidazo[1,2-A]indole](/img/structure/B14653342.png)
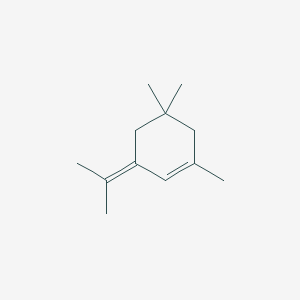
![{4-[(3-Methylbut-2-en-1-yl)oxy]phenyl}(phenyl)methanone](/img/structure/B14653350.png)
![Bicyclo[3.2.0]hepta-1,4-dien-3-one](/img/structure/B14653351.png)

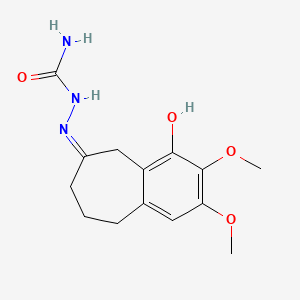
![{(E)-(Phenylimino)[(triphenylstannyl)oxy]methyl}cyanamide](/img/structure/B14653370.png)

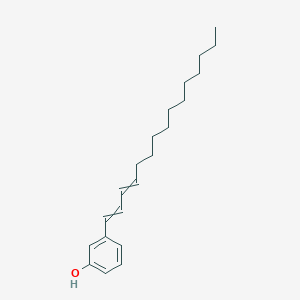
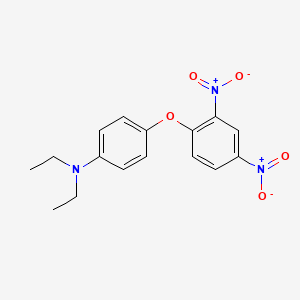

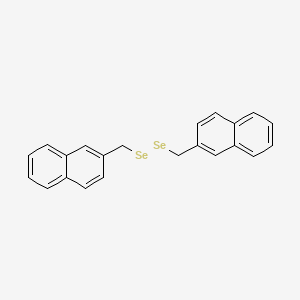
![4-[Bis(dimethylamino)phosphoryl]benzoic acid](/img/structure/B14653394.png)

